molecular formula C15H31N3O B7933310 (S)-2-Amino-N-[2-(isopropyl-methyl-amino)-cyclohexyl]-3-methyl-butyramide

(S)-2-Amino-N-[2-(isopropyl-methyl-amino)-cyclohexyl]-3-methyl-butyramide

Cat. No.: B7933310
M. Wt: 269.43 g/mol
InChI Key: SKLYRXLGFFAHCD-RUXDESIVSA-N
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Description

(S)-2-Amino-N-[2-(isopropyl-methyl-amino)-cyclohexyl]-3-methyl-butyramide is a chiral compound with potential applications in various fields such as medicinal chemistry and pharmacology. Its unique structure, which includes a cyclohexyl ring and a butyramide moiety, contributes to its distinctive chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-[2-(isopropyl-methyl-amino)-cyclohexyl]-3-methyl-butyramide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the cyclohexyl intermediate: The cyclohexyl ring is synthesized through a series of reactions, such as hydrogenation or cyclization, using appropriate catalysts and conditions.

    Introduction of the isopropyl-methyl-amino group: The isopropyl-methyl-amino group is introduced via nucleophilic substitution or reductive amination reactions.

    Coupling with the butyramide moiety: The final step involves coupling the cyclohexyl intermediate with the butyramide moiety using coupling reagents like carbodiimides or phosphonium salts.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. Large-scale production often requires the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-[2-(isopropyl-methyl-amino)-cyclohexyl]-3-methyl-butyramide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific sites on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(S)-2-Amino-N-[2-(isopropyl-methyl-amino)-cyclohexyl]-3-methyl-butyramide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in treating various diseases.

    Pharmacology: Research focuses on its interactions with biological targets and its pharmacokinetic properties.

    Chemical Biology: The compound is used as a tool to study biological pathways and mechanisms.

    Industrial Chemistry: Its unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-[2-(isopropyl-methyl-amino)-cyclohexyl]-3-methyl-butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

(S)-2-Amino-N-[2-(isopropyl-methyl-amino)-cyclohexyl]-3-methyl-butyramide can be compared with other similar compounds, such as:

    ®-2-Amino-N-[2-(isopropyl-methyl-amino)-cyclohexyl]-3-methyl-butyramide: The enantiomer of the compound, which may have different biological activities and properties.

    Cyclohexylamines: Compounds with a similar cyclohexyl ring structure but different substituents.

    Butyramides: Compounds with a similar butyramide moiety but different amine groups.

The uniqueness of this compound lies in its specific combination of functional groups and chiral center, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

(2S)-2-amino-3-methyl-N-[2-[methyl(propan-2-yl)amino]cyclohexyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H31N3O/c1-10(2)14(16)15(19)17-12-8-6-7-9-13(12)18(5)11(3)4/h10-14H,6-9,16H2,1-5H3,(H,17,19)/t12?,13?,14-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKLYRXLGFFAHCD-RUXDESIVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC1CCCCC1N(C)C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)NC1CCCCC1N(C)C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H31N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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